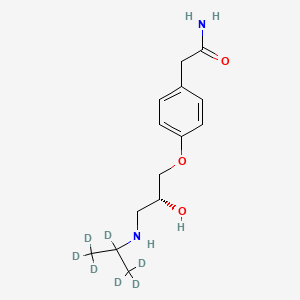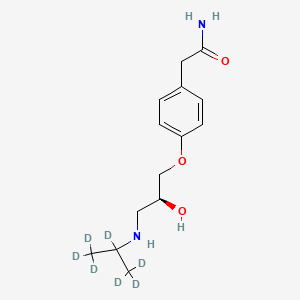![molecular formula C5H10O5 B583948 D-[2,3,4,5-13C4]Ribose CAS No. 478506-23-9](/img/structure/B583948.png)
D-[2,3,4,5-13C4]Ribose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-ribose is a naturally occurring monosaccharide within the pentose pathway that assists with ATP production . It is a 5-carbon chain (also called aldopentose) and is a key component of DNA, ribonucleic acid (RNA), acetyl coenzyme A, and ATP .
Synthesis Analysis
D-ribose is found in the cells and particularly in the mitochondria, where it is essential for energy production . Supplemental D-ribose has been shown to improve cellular processes when there is mitochondrial dysfunction . When individuals take supplemental D-ribose, it can bypass part of the pentose pathway to produce D-ribose-5-phosphate for the production of energy .Molecular Structure Analysis
D-ribose has the molecular formula C5H10O5 . X-ray diffraction and NMR experiments show that D-ribose occurs in two crystal forms that contain β- and α-pyranose forms in various ratios .Chemical Reactions Analysis
D-ribose is a naturally occurring monosaccharide found in the cells and particularly in the mitochondria, where it is essential for energy production . Supplemental D-ribose has been shown to improve cellular processes when there is mitochondrial dysfunction .Physical And Chemical Properties Analysis
D-ribose has the molecular formula C5H10O5 . X-ray diffraction and NMR experiments show that D-ribose occurs in two crystal forms that contain β- and α-pyranose forms in various ratios .Wissenschaftliche Forschungsanwendungen
Cardiovascular Disease Management
D-Ribose has shown potential in the management of cardiovascular diseases, particularly congestive heart failure (CHF) and diabetes complications. It plays a role in improving the quality of life for patients by aiding in the management of clinical diseases . The compound is essential for the respiratory, skeletal, and nervous systems, and its supplementation may have beneficial effects in treating muscle weakness and managing cardiac failure .
Myocardial Energy Metabolism
In the context of ischemic heart disease and CHF, D-Ribose supplementation has been investigated for its ability to regenerate myocardial ATP levels. This is crucial as myocardial ischemia lowers cellular high-energy phosphate levels, leading to impaired myocardial function. By regenerating ATP levels, D-Ribose can improve diastolic dysfunction following myocardial ischemia .
Glycosylation of Proteins
Research has indicated that D-Ribose may accelerate the glycosylation of myoglobin and other proteins more efficiently than D-glucose. This property is significant for understanding the nonenzymatic glycosylation process in human biology and could have implications for diabetes research .
Chiral Recognition Studies
D-Ribose’s chiral nature makes it a subject of interest in studies of chiral recognition. It is a key molecule in the study of scientific mysteries, such as the origin of life and the chiral homogeneity of biological molecules. Methods have been developed for the chiral recognition of ribose using visual colorimetry and surface-enhanced Raman spectroscopy (SERS), which are significant for analytical chemistry applications .
Synthetic Chemistry
D-Ribose serves as a starting material in synthetic chemistry for the production of various compounds. For instance, a practical synthetic route towards 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-Ribose has been described, showcasing its utility in complex organic syntheses .
Diagnostic and Therapeutic Research
D-Ribose is used in diagnostic and therapeutic research for cardiovascular diseases. It has been utilized in pre-clinical studies and clinical applications as a diagnostic adjunct and a potential therapeutic agent, highlighting its significance in medical research and treatment strategies .
Wirkmechanismus
Target of Action
D-Ribose-2,3,4,5-13C4, also known as D-[2,3,4,5-13C4]Ribose, is a stable isotope-labeled compound . It is primarily used in research settings, particularly in proteomics research
Mode of Action
It is known that ribose, the base molecule of this compound, plays a crucial role in various biological processes, including energy metabolism and nucleic acid synthesis . The 13C4 label allows for the tracking of the compound in metabolic pathways.
Biochemical Pathways
D-Ribose-2,3,4,5-13C4 is likely involved in the same biochemical pathways as ribose. Ribose is a key component of adenosine triphosphate (ATP), the primary energy carrier in cells, and ribonucleic acids (RNA). The 13C4 label can be used to trace the metabolic fate of ribose in these pathways .
Result of Action
As a stable isotope-labeled compound, it is primarily used in research settings to track the metabolic fate of ribose .
Action Environment
It is known that the compound should be stored at room temperature away from light and moisture .
Zukünftige Richtungen
Poly (ADP-ribose) polymerase inhibitors (PARPi) represent a new standard of care in the upfront treatment of advanced epithelial ovarian cancer to the point that the vast majority of patients now receive a PARPi, alone or in combination with the anti-angiogenic bevacizumab, as part of their first-line maintenance therapy .
Eigenschaften
IUPAC Name |
(3R,4R,5R)-(3,4,5,6-13C4)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-OCBIYWEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@H]([13C@H](C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide](/img/structure/B583867.png)
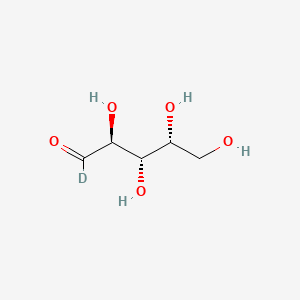
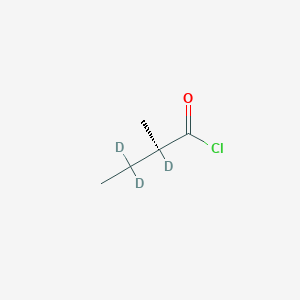
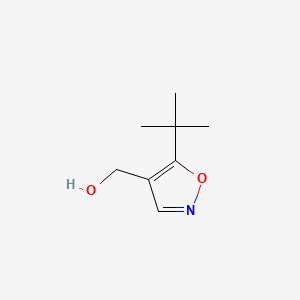
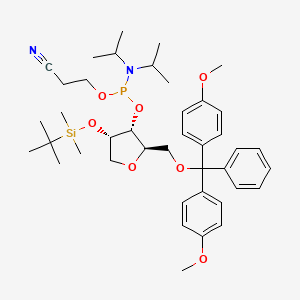


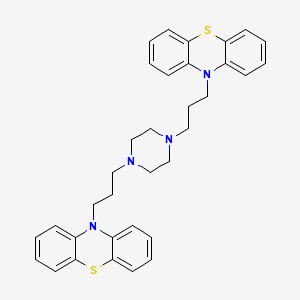
![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)

